molecular formula C19H29N3O B11451483 2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11451483
M. Wt: 315.5 g/mol
InChI Key: LFCGCMODMJQZQQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzimidazole moiety with a propanamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group at the nitrogen atom.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide
  • 2,2-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
  • 2,2-dimethyl-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide

Uniqueness

2,2-dimethyl-N-[2-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to the presence of the pentyl group, which can influence its lipophilicity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(1-pentylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C19H29N3O/c1-5-6-9-14-22-16-11-8-7-10-15(16)21-17(22)12-13-20-18(23)19(2,3)4/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H,20,23)

InChI Key

LFCGCMODMJQZQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)(C)C

Origin of Product

United States

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